2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
Description
The compound 2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide features a fluorinated phenoxy group linked to an acetamide core, which is further connected to a heterocyclic system comprising furan and thiophene rings.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c18-14-3-1-2-4-16(14)21-10-17(20)19-9-13-5-6-15(22-13)12-7-8-23-11-12/h1-8,11H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGHMOPCQLNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(O2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, a compound with the CAS number 2034242-31-2, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 337.4 g/mol. The compound features a fluorophenoxy group and a thiophen-furan moiety, which are known to contribute to various biological activities.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of furan and thiophene have shown effectiveness against SARS-CoV-2. Although specific data on the compound is limited, its structural analogs have demonstrated promising results in inhibiting viral replication with IC50 values in the low micromolar range (e.g., 1.55 μM for related compounds) .
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound remains to be fully characterized. However, related compounds have exhibited low cytotoxicity, with CC50 values exceeding 100 μM in various cell lines such as Vero and MDCK cells . This suggests a favorable selectivity towards target cells over healthy cells.
While detailed mechanisms for this specific compound are not extensively documented, related compounds have been shown to interact with key biological pathways:
- Inhibition of Viral Proteases : Many furan and thiophene derivatives act as non-peptidomimetic inhibitors of viral proteases, which are crucial for viral replication.
- PPAR Activation : Some studies indicate that compounds with similar structures may activate peroxisome proliferator-activated receptors (PPARs), leading to anti-inflammatory effects .
Case Studies and Research Findings
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SARS-CoV-2 Inhibition : A study on structurally related compounds demonstrated significant inhibition of SARS-CoV-2 main protease activity, suggesting that similar mechanisms could apply to our compound .
Compound IC50 (μM) Cell Line Tested F8-B22 1.55 Vero F8 >100 MDCK - Anti-inflammatory Potential : Research has indicated that certain derivatives can reduce TNF-α secretion in macrophages through PPARγ activation, which may also apply to the compound under review .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Thiophen-3-yl vs. furan-2-yl (): Thiophene’s sulfur atom may increase lipophilicity and alter π-π stacking compared to furan’s oxygen, influencing receptor binding .
Heterocyclic Systems :
- The target’s furan-thiophene system differs from isoxazole-furan () and sulfonamide-thiophene (K306(1)). These variations impact electronic distribution and solubility. For instance, sulfonamides in K306(1) introduce hydrogen-bonding capabilities absent in the target compound .
Synthetic Routes: The target compound likely employs etherification (for phenoxy linkage) and amide coupling, similar to methods in for sulfonamide synthesis. However, the absence of sulfonyl chloride intermediates distinguishes its pathway .
Pharmacological and Physicochemical Inferences
While direct activity data are unavailable, insights can be drawn from analogs:
- SHIP1 Activators (): Sulfonamide-thiophene derivatives like K306(1) exhibit enzyme modulation, suggesting that the target’s thiophene moiety could similarly engage hydrophobic pockets in proteins. However, the phenoxy group may reduce polarity compared to sulfonamides .
- Agrochemicals () : Chloroacetamides (e.g., alachlor) target plant enzymes, highlighting the role of halogenated groups in bioactivity. The target’s fluorine substituent may offer selective toxicity advantages .
- Isoxazole Derivatives () : The furan-isoxazole system in ’s compound shows structural rigidity, which the target’s furan-thiophene system might replicate to enhance binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
